Ethyl 2-{[(4-bromophenyl)sulfonyl]amino}benzoate
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Overview
Description
Ethyl 2-{[(4-bromophenyl)sulfonyl]amino}benzoate is an organic compound with the molecular formula C15H14BrNO4S It is a derivative of benzoic acid, where the ethyl ester is substituted with a 4-bromophenylsulfonylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[(4-bromophenyl)sulfonyl]amino}benzoate typically involves a multi-step process:
Nitration: The starting material, benzoic acid, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Bromination: The amine group is brominated to introduce the bromine atom.
Sulfonylation: The brominated amine is then reacted with a sulfonyl chloride to introduce the sulfonyl group.
Esterification: Finally, the carboxylic acid group is esterified with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(4-bromophenyl)sulfonyl]amino}benzoate can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzylic position.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens (e.g., bromine) for halogenation.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium cyanide can be used for nucleophilic substitution.
Oxidation and Reduction: Reagents like potassium permanganate or hydrogen gas can be used for oxidation and reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration would introduce a nitro group, while nucleophilic substitution could replace the bromine atom with a different functional group .
Scientific Research Applications
Ethyl 2-{[(4-bromophenyl)sulfonyl]amino}benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 2-{[(4-bromophenyl)sulfonyl]amino}benzoate involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The bromine atom can also participate in halogen bonding, further stabilizing the interaction with the target .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: Similar in structure but lacks the sulfonyl and ester groups.
Ethyl 2-(4-bromophenyl)acetate: Similar but lacks the sulfonylamino group.
Uniqueness
Ethyl 2-{[(4-bromophenyl)sulfonyl]amino}benzoate is unique due to the presence of both the sulfonylamino and ester groups, which confer distinct chemical properties and potential biological activities .
Biological Activity
Ethyl 2-{[(4-bromophenyl)sulfonyl]amino}benzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a sulfonamide moiety attached to a benzoate structure, which is further substituted with a bromophenyl group. The presence of the bromine atom is believed to enhance the compound's biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating its efficacy against various bacterial strains, the compound showed promising results:
- Minimum Inhibitory Concentration (MIC) values were determined for several pathogens, indicating effective inhibition at low concentrations.
- The compound demonstrated activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.
Table 1: Antimicrobial Activity of this compound
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 16 |
Pseudomonas aeruginosa | 32 |
Candida albicans | 4 |
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines:
- Mechanism of Action : The compound is believed to interfere with specific signaling pathways involved in cell growth and survival, leading to apoptosis in cancer cells.
- Case Study : A recent study reported that treatment with this compound resulted in a significant reduction in cell viability in breast cancer cell lines (MCF-7), with IC50 values indicative of potent activity.
Table 2: Anticancer Activity of this compound
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 5 |
HeLa | 10 |
A549 | 15 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, contributing to its antimicrobial and anticancer effects.
- Cell Cycle Arrest : Studies suggest that the compound can induce cell cycle arrest at specific phases, preventing further proliferation of cancer cells.
Research Findings
Recent studies have highlighted the potential of this compound as a lead compound for drug development:
- Synthesis and Characterization : Various synthetic routes have been explored to optimize yield and purity, with characterization performed using techniques such as NMR and IR spectroscopy.
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the bromophenyl and sulfonamide groups can significantly affect biological activity.
Properties
CAS No. |
349405-04-5 |
---|---|
Molecular Formula |
C15H14BrNO4S |
Molecular Weight |
384.2 g/mol |
IUPAC Name |
ethyl 2-[(4-bromophenyl)sulfonylamino]benzoate |
InChI |
InChI=1S/C15H14BrNO4S/c1-2-21-15(18)13-5-3-4-6-14(13)17-22(19,20)12-9-7-11(16)8-10-12/h3-10,17H,2H2,1H3 |
InChI Key |
WCBLOALPKIHGQH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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